Chlorofluoromethane
Overview
Description
Chlorofluoromethane, also known as Freon 31, is a hydrochlorofluorocarbon (HCFC) with the chemical formula CH₂ClF. It is a colorless, odorless, and flammable gas. Historically, it was used as a refrigerant and in various industrial applications. due to its ozone-depleting potential, its production and import were banned in many countries starting from January 1, 2015, in accordance with the Montreal Protocol .
Mechanism of Action
Target of Action
Chlorofluoromethane, also known as Freon 31 or HCFC 31, is a hydrochlorofluorocarbon (HCFC) with the formula CH2ClF . It is a colorless, odorless, flammable gas . The primary targets of this compound are the atmospheric molecules, specifically ozone . It is a class II ozone-depleting substance .
Mode of Action
This compound interacts with its targets primarily through its strong infrared absorption bands between 9 to 12 µm . These wavelengths are where the atmosphere is relatively transparent, allowing this compound to have a significant direct contribution to the greenhouse effect . It also interacts with the outer surface of pristine single-layer boron nitride nanosheets (BNNS), as well as its aluminum (Al)– and gallium (Ga)–doped structures .
Biochemical Pathways
The climatic impact of this compound proceeds through a variety of pathways, making its evaluation more complex and uncertain than for other trace gases . Its impact on the stratospheric ozone layer is significant, leading to a depletion of stratospheric O3 concentrations by an average of 15% – 20% if the present rates of release of this compound are continued .
Pharmacokinetics (ADME)
It is known that this compound is a gas at room temperature, suggesting that it would be rapidly absorbed and distributed in the body if inhaled .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the environment. Its interaction with atmospheric molecules leads to the depletion of the ozone layer . This has significant downstream effects, including changes in the radiation budget and surface temperature of the earth .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Its atmospheric destruction is slow and takes place essentially in the stratosphere . With present release rates, the tropospheric concentration of this compound is expected to increase until a steady state is reached . The overall effect, direct and O3 mediated, on the surface temperature is a small warming of 0.15 K with an uncertainty range of 0-0.6 K .
Biochemical Analysis
Biochemical Properties
Chlorofluoromethane plays a role in various biochemical reactions, particularly in the context of its environmental impact. It interacts with enzymes and proteins involved in the degradation of ozone in the stratosphere. This compound undergoes photodissociation, releasing chlorine atoms that catalyze the breakdown of ozone molecules. This interaction primarily involves the enzyme ozone depleting substances (ODS) and other related biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. This compound exposure has been shown to cause oxidative stress in cells, leading to the production of reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of antioxidant enzymes, resulting in increased oxidative stress. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound can degrade into other compounds, which may have different effects on cellular function. Long-term exposure to this compound has been associated with chronic oxidative stress and cellular damage in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and cellular damage. At high doses, it can lead to severe toxicity, including liver and kidney damage, respiratory distress, and even death. Threshold effects have been observed, where the severity of the effects increases significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450, which catalyze its breakdown into less harmful compounds. The metabolic flux and levels of metabolites can be affected by this compound exposure, leading to alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound can accumulate in specific tissues, leading to localized effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress .
Preparation Methods
Chlorofluoromethane can be synthesized through several methods. One common synthetic route involves the reaction of methanol with hydrochloric acid and hydrogen fluoride . Industrial production often involves the pyrolysis of a mixture of dithis compound and this compound, which yields hexafluorobenzene and hydrochloric acid as by-products .
Chemical Reactions Analysis
Chlorofluoromethane undergoes various chemical reactions, including:
Substitution Reactions: It can react with hydrogen halides and dihalocarbenes, especially on platinum and quartz surfaces at temperatures below 700°C.
Pyrolysis: At high temperatures (730-900°C), this compound decomposes to form chlorofluorocarbene and hydrogen chloride.
Oxidation: It can be oxidized under specific conditions, although this is less common compared to its other reactions.
Common reagents used in these reactions include hydrogen halides and catalysts like platinum. The major products formed from these reactions are typically halogenated methanes and ethylenes .
Scientific Research Applications
Chlorofluoromethane has been studied extensively for its adsorption properties on various nanostructures. For instance, its adsorption on pristine and doped boron nitride nanosheets has been evaluated using density functional theory. These studies have shown that this compound can be used to design nanosensors for detecting gas molecules . Additionally, it has been explored as a potential substitute for sulfur hexafluoride in high-voltage gas-insulated equipment due to its lower global warming potential .
Comparison with Similar Compounds
Chlorofluoromethane is similar to other halogenated methanes such as dichloromethane (CH₂Cl₂) and difluoromethane (CH₂F₂). These compounds share similar chemical properties and undergo comparable reactions. this compound is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct reactivity and environmental impact . Other similar compounds include trithis compound (CCl₃F) and dichlorodifluoromethane (CCl₂F₂), both of which have been used as refrigerants but also contribute to ozone depletion .
Properties
IUPAC Name |
chloro(fluoro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClF/c2-1-3/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDCDSDNJVCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClF | |
Record name | chlorofluoromethane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chlorofluoromethane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020305, DTXSID10424071 | |
Record name | Chlorofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbon chloride fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [SynQuest Laboratories MSDS] | |
Record name | Chlorofluoromethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20428 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
593-70-4, 1691-88-9, 220437-77-4 | |
Record name | Chlorofluoromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorofluoromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorofluoromethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbon chloride fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorofluoromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROFLUOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUM8OUO53E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How do chlorofluoromethanes (CFMs) like CH₂ClF impact stratospheric ozone?
A1: CFMs, including CH₂ClF, are relatively inert in the troposphere but can reach the stratosphere. [] In the stratosphere, UV radiation breaks down CFMs, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone (O₃) through a chain reaction, leading to ozone depletion. []
Q2: Are there differences in ozone depletion potential among CFMs?
A2: Yes, the ozone depletion potential varies among different CFMs. For instance, calculations suggest that while continuous release of CF₂Cl₂ (CFC-12) at 1973 rates could lead to a 16% decrease in stratospheric ozone, a similar scenario with CH₂ClF would likely have a smaller effect. [, ]
Q3: How do increasing CO₂ levels interact with CFMs in terms of their effect on ozone?
A4: Models incorporating both CO₂ and CFM release scenarios show a complex relationship impacting ozone levels. Increased CO₂ can lead to tropospheric warming and increased water vapor, influencing ozone levels in the troposphere. [] This interplay highlights the interconnectedness of atmospheric components.
Q4: How are chlorofluoromethanes distributed in the ocean?
A5: Studies in the North Pacific Ocean show that chlorofluoromethanes like CH₂ClF and CF₂Cl₂ decrease exponentially with depth, indicating their transport and mixing within the ocean. [] These distributions can be used to study ocean ventilation and mixing processes. [, , , ]
Q5: What is the molecular formula and weight of chlorofluoromethane?
A6: The molecular formula is CH₂ClF, and its molecular weight is 86.47 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A7: Yes, the infrared spectrum of CH₂ClF has been extensively studied and characterized, revealing 25 bands attributed to fundamental, harmonic, and combination vibrations. [] Further analysis using high-resolution grating instruments has provided detailed information on rotational line separation within specific bands. []
Q7: Have there been neutron diffraction studies on this compound?
A8: Yes, neutron powder-profile studies at low temperatures (30 K and 100 K) have determined the crystal structure of CH₂ClF. [] These studies revealed a monoclinic crystal system (space group P2₁) with weak hydrogen bonds forming zigzag chains. []
Q8: What computational methods have been used to study this compound?
A9: Several computational chemistry methods have been employed. For instance, ab initio calculations using the G2, G2(MP2), CBS-4, CBS-Q, and BAC-MP4 methods, along with bond additivity corrections, have been used to estimate the enthalpy of formation of CH₂ClF and other related chlorofluorocarbons. []
Q9: How does the molecular structure of chlorofluoromethanes influence their properties?
A10: The substitution of hydrogen atoms with halogens (chlorine and fluorine) in chlorofluoromethanes influences their chemical properties. For instance, theoretical analysis of atomic charge fluxes during bond stretching shows that the covalent character of C–H, C–Cl, and C–F bonds is affected by the electronegativity of these substituents. []
Q10: What are the implications of this compound degradation?
A12: Understanding the biodegradation of CFMs is crucial for assessing their environmental fate and persistence. [] Additionally, exploring the potential of methanotrophs as bioremediation agents for CFM contamination warrants further investigation.
Q11: What analytical methods are used to quantify chlorofluoromethanes in the environment?
A13: Gas chromatography coupled with electron capture detection (GC-ECD) is a commonly used technique for quantifying trace amounts of chlorofluoromethanes in air and water samples. [, ] Grab-sampling systems, deployed on balloons, are used to collect air samples from different altitudes, which are then analyzed for CFMs and other trace gases. []
Q12: What are the applications of this compound tracers?
A14: Chlorofluoromethanes, due to their inert nature and known atmospheric history, are useful as transient tracers in oceanographic studies. [, , ] By measuring their concentrations at different depths and locations, researchers can gain insights into ocean circulation patterns, mixing processes, and deep water ventilation. [, , , ]
Q13: Are there any alternatives to using chlorofluoromethanes?
A15: Due to their environmental impact, research is ongoing to find suitable alternatives to chlorofluoromethanes for various applications. These alternatives need to possess similar desirable properties while having minimal environmental impact. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.